molecular formula C5H9Br3O B150680 3-Bromo-2,2-bis(bromomethyl)propanol CAS No. 1522-92-5

3-Bromo-2,2-bis(bromomethyl)propanol

Cat. No. B150680
CAS RN: 1522-92-5
M. Wt: 324.84 g/mol
InChI Key: QEJPOEGPNIVDMK-UHFFFAOYSA-N
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Patent
US08957073B2

Procedure details

To a solution of 3-bromo-2,2-bis(bromomethyl)propanol (127) (3.25 g, 10 mmol) and potassium hydroxide (1.12 g, 20 mmol, in 10 mL water) in EtOH (20 mL) were added toluene-4-sulfonamide (3.76 g, 22 mmol). The reaction mixture was refluxed for 2 h, evaporated to remove EtOH then diluted with EAOAc (20 mL), washed with H2O (20 mL). The organic layer was washed with brine (20 mL), dried over Na2SO4, and filtered, evaporated to give the product to give 6-(toluene-4-sulfonyl)-2-oxa-6-aza-spiro[3.3]heptane (128) (1.6 g, 6.3 mmol, yield: 63%).
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
3.76 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([CH2:8]Br)([CH2:6]Br)[CH2:4][OH:5].[OH-].[K+].[C:12]1([CH3:22])[CH:17]=[CH:16][C:15]([S:18]([NH2:21])(=[O:20])=[O:19])=[CH:14][CH:13]=1>CCO>[C:12]1([CH3:22])[CH:13]=[CH:14][C:15]([S:18]([N:21]2[CH2:8][C:3]3([CH2:6][O:5][CH2:4]3)[CH2:2]2)(=[O:19])=[O:20])=[CH:16][CH:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.25 g
Type
reactant
Smiles
BrCC(CO)(CBr)CBr
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
3.76 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N)C
Name
Quantity
20 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove EtOH
ADDITION
Type
ADDITION
Details
then diluted with EAOAc (20 mL)
WASH
Type
WASH
Details
washed with H2O (20 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give the product

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N1CC2(COC2)C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.3 mmol
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.